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molecular formula C12H16N2O4 B8641648 diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate

Cat. No. B8641648
M. Wt: 252.27 g/mol
InChI Key: FGNIBUDBUFYDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

A mixture of N-aminopyrrole (575 mg, 7.0 mmol, commercially available) and diethyl ethoxymethylenemalonate (1.82 g, 8.4 mmol) was heated at 125° C. for 2 hours to give crude diethyl 2-((1H-pyrrol-1-ylamino)methylene)malonate. To this intermediate was added diphenyl ether (2 mL). The reaction was put under nitrogen and heated at 220° C. for 2 hours, while allowing the ethanol formed in the reaction to be distilled off. The reaction was cooled to room temperature and purified by silica gel flash chromatography (eluted with 100% CH2Cl2) to give the title compound (1.03 g, 71%) as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.[N:14]1([NH:19][CH:20]=[C:21]([C:27]([O:29]CC)=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15]1>>[O:29]=[C:27]1[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:20][NH:19][N:14]2[CH:15]=[CH:16][CH:17]=[C:18]12

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=CC=C1)NC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in the reaction
DISTILLATION
Type
DISTILLATION
Details
to be distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (eluted with 100% CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2N(NC=C1C(=O)OCC)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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